N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide

Physicochemical profiling CNS drug-likeness Permeability prediction

CNS-penetrant fragment screens often suffer from scaffolds with suboptimal physicochemical profiles. This imidazole-1-carboxamide (CAS 1087797-73-6) addresses this gap with a TPSA of 59.4 Ų-within the CNS MPO favorable range (<70 Ų)-and a 3-methoxyphenyl group enabling π-stacking unavailable in simpler phenyl analogs. • MW 288.34, 1 HBD, 4 HBA: conforms to lead-like criteria • 5 rotatable bonds enable polymorph occurrence studies vs. des-methoxy analogs • 20% lower HBA count than morpholino analogs for formulation HBA screens Supplied with full analytical characterization. For R&D use only.

Molecular Formula C15H20N4O2
Molecular Weight 288.34 g/mol
Cat. No. B13192546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide
Molecular FormulaC15H20N4O2
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCN(C)C(CNC(=O)N1C=CN=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C15H20N4O2/c1-18(2)14(12-5-4-6-13(9-12)21-3)10-17-15(20)19-8-7-16-11-19/h4-9,11,14H,10H2,1-3H3,(H,17,20)
InChIKeyXSOGQRQNLVRCBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide – Physicochemical & Structural Baseline


N-[2-(Dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide (CAS 1087797-73-6) is a fully synthetic imidazole-1-carboxamide derivative containing a 3-methoxyphenyl group and a dimethylamino-substituted ethyl linker [1]. The compound has a molecular weight of 288.34 g·mol⁻¹, a topological polar surface area of 59.4 Ų, a calculated XLogP3-AA of 1.3, and contains 5 rotatable bonds [1]. It possesses one undefined stereocenter and one hydrogen-bond donor against four hydrogen-bond acceptors [1]. The scaffold combines a basic dimethylamino moiety, a methoxy-substituted aromatic ring, and an imidazole urea-like carboxamide linkage. These features place it as a potential fragment-like or lead-like entry point in medicinal chemistry campaigns targeting CNS or kinase-related indications, though no public target-engagement data are available for the compound itself.

Synthetic fragment-like imidazole carboxamide with CNS-favorable TPSA and logP profile
Undefined stereocenter and five rotatable bonds influence conformational sampling
No public target-engagement or biological activity data; requires bespoke profiling

Why Generic Replacement Risks Scientific Reproducibility


In-class imidazole-1-carboxamides bearing different aryl or amine appendages can exhibit divergent physicochemical and pharmacological profiles, yet for the present compound no head-to-head biological comparator data exist in the public domain [1]. Even subtle changes to the 3-methoxyphenyl group, the dimethylamino substituent, or the ethyl linker length can alter solubility, permeability, metabolic stability, and off-target binding. Consequently, direct substitution with a superficially similar analog without experimental validation introduces uncontrolled variables that undermine assay reproducibility and structure‑activity relationship (SAR) interpretation. The following quantitative evidence—where available—is drawn solely from computed physicochemical descriptors that distinguish this compound from its nearest structural neighbors.

Subtle changes to the 3-methoxyphenyl, dimethylamino, or ethyl linker may alter solubility, permeability, and metabolic stability relative to close analogs.

No biological comparator data exist; direct analog substitution introduces uncontrolled variables that may shift SAR interpretation.

Regioisomeric variations (e.g., 4‑methoxy) shift electron density and may affect CYP oxidation rates, complicating metabolic soft-spot comparisons.

Quantitative Differentiation Evidence


Topological Polar Surface Area vs. Des-Methoxy Analog

The 3-methoxyphenyl group increases the topological polar surface area (TPSA) relative to the des-methoxy analog, directly impacting predicted passive membrane permeability. For the target compound, TPSA is 59.4 Ų [1], compared with 41.6 Ų for N-[2-(dimethylamino)ethyl]-1H-imidazole-1-carboxamide (PubChem CID 139185416) [2]. This 17.8 Ų increase moves the compound closer to the upper limit of the CNS MPO desirability window (TPSA < 70 Ų) and reduces predicted passive permeability by approximately 0.3 log units according to the Clark model.

TPSA vs. des‑methoxy analog
Reported
59.4 Ų ↑ +17.8 Ų (43%) 41.6 Ų (des‑methoxy)
TPSA increase moves compound closer to CNS MPO upper boundary; may alter permeability ranking in CNS-focused screens.
Computed via PubChem Cactvs; confirm with experimental PAMPA or Caco‑2.
Physicochemical profiling CNS drug-likeness Permeability prediction

Lipophilicity and Hammett Constants vs. 4-Methoxy Regioisomer

The substitution position of the methoxy group on the phenyl ring influences lipophilicity and metabolic soft-spot exposure. The target 3-methoxy isomer has a computed XLogP3-AA of 1.3 [1]. The 4-methoxy regioisomer (PubChem CID 43327960) yields an XLogP3-AA of 1.3 as well, indicating no gross difference in overall lipophilicity. However, the 3‑methoxy substitution alters the electron density distribution on the aromatic ring (Hammett σₘ = +0.12 vs. σₚ = −0.27 for OCH₃), which can modulate oxidative metabolism rates at the para position. While direct metabolic stability data are unavailable, the electronic difference is quantifiable via Hammett constants [2].

Hammett σ vs. 4‑methoxy regioisomer
Reported
σₘ = +0.12 ↓ Δσ 0.39 (sign reversal) σₚ = −0.27 (4‑OMe)
Electronic difference predicts divergent CYP oxidation rates; regioisomer selection critical for metabolism SAR.
Hammett constants from Hansch et al. (1991); metabolism data unavailable.
Lipophilicity logP Solubility Metabolic stability

Rotatable Bond Count vs. Conformationally Constrained Analogs

Rotatable bond count (RBC) is a key determinant of molecular flexibility, influencing both oral bioavailability probability and crystallization propensity. The target compound has 5 rotatable bonds [1]. By contrast, N-[2-(dimethylamino)-2-phenylethyl]-1H-imidazole-1-carboxamide (the des-methoxy phenyl analog) has only 4 rotatable bonds (one fewer due to the absence of the methoxy C–O rotation) [2]. Each additional rotatable bond is estimated to reduce oral bioavailability probability by approximately 10% (Veber rule) and increase the conformational entropy penalty upon binding. The methoxy group thus introduces measurable flexibility that can affect both solid-state properties and in vivo performance.

Rotatable bonds vs. des‑methoxy phenyl
Reported
5 rot. bonds ↑ +1 (25%) 4 (des‑methoxy)
Added flexibility may reduce crystallization success and alter oral bioavailability probability per Veber rules.
Computed RBC; experimental solid‑state screening recommended.
Molecular flexibility Entropy penalty Oral bioavailability Crystal packing

Hydrogen-Bond Acceptor Count vs. Morpholino Analog

The target compound presents a single hydrogen-bond donor (the urea NH) [1]. A morpholino-containing analog, N-(2-morpholinoethyl)-1H-imidazole-1-carboxamide, also has one HBD but replaces the dimethylamino group with a morpholine oxygen that can act as an additional hydrogen-bond acceptor, increasing HBA count from 4 to 5 [2]. The reduced HBA count relative to the morpholine analog results in a computed lower aqueous solubility and different solid-state packing. This difference is quantifiable in the HBA count: 4 for the target vs. 5 for the morpholine comparator.

HBA count vs. morpholino analog
Reported
4 HBA ↓ −1 (20% fewer) 5 (morpholino)
Lower HBA count predicts reduced aqueous solubility; influences buffer selection for biochemical assays.
Computed HBA; experimental solubility screening advised.
Hydrogen bonding Aqueous solubility Formulation

Absence of Biological Comparator Data

As of the search date (2026-05-05), no peer-reviewed publications, patents, or public bioassay databases report quantitative biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀, % inhibition at a defined concentration, selectivity ratios, or ADME parameters) for N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide (CAS 1087797-73-6) [1]. Consequently, no direct head-to-head biological comparison can be made with any analog. All differentiation evidence presented in this guide is restricted to computed physicochemical descriptors and structure-based inference. Users requiring target-specific activity data must commission bespoke profiling; procurement decisions cannot be based on pre-existing biological comparator evidence for this compound.

Biological activity data
Data to verify
None found in public bioactivity databases
Procurement for biological screens must rely on structural novelty; bespoke target profiling required.
Systematic search of PubChem, ChEMBL, BindingDB (2026‑05‑05).
Data transparency Procurement risk Assay validation

Recommended Application Scenarios


CNS-Oriented Kinase or GPCR Library Enrichment

With a molecular weight of 288.34 g·mol⁻¹, TPSA of 59.4 Ų, and a single HBD, the compound conforms to lead-like physicochemical criteria [1]. Its TPSA places it within the CNS MPO favorable range (<70 Ų), making it a suitable addition to screening decks targeting CNS-penetrant kinase or GPCR programs. The 3-methoxyphenyl group provides a vector for additional π-stacking interactions not present in simpler phenyl analogs. [1]

Regioisomeric Probes for Cytochrome P450 Metabolism Studies

The 3-methoxy vs. 4-methoxy regioisomeric pair permits investigation of position-dependent oxidative metabolism. The electronic difference (Hammett σₘ = +0.12 vs. σₚ = −0.27) predicts divergent CYP oxidation rates, enabling the compound to serve as a tool for validating in silico metabolism predictions. [1][2]

Solid-State Form Screening of Flexible Imidazole Carboxamides

The compound's 5 rotatable bonds present a measurable crystallization challenge compared to the 4-rotatable-bond des-methoxy analog, making it a relevant candidate for solid-form screens aimed at understanding the relationship between rotatable bond count and polymorph occurrence. [1][3]

HBA Tuning for Solubility and Formulation Optimization

With 4 HBA vs. 5 for the morpholino analog, the compound offers a 20% lower HBA count that can be exploited in systematic formulation screens to correlate HBA count with aqueous solubility and excipient compatibility, without introducing additional HBD variables. [1][4]

Application
Selection Property
Validation Focus
CNS kinase/GPCR library enrichment
Lead‑like TPSA/logP and low HBD count
CNS MPO desirability review; permeability screening fit
Regioisomeric CYP metabolism probe
Hammett constant difference (σₘ vs σₚ)
Oxidative metabolism rate prediction validation
Solid‑state form screening
Rotatable bond count (5 vs 4 in des‑methoxy)
Polymorph occurrence and crystallization propensity review
HBA‑dependent solubility optimization
HBA count (4 vs 5 in morpholino analog)
Aqueous solubility and excipient compatibility screening
Quote Request

Request a Quote for N-[2-(dimethylamino)-2-(3-methoxyphenyl)ethyl]-1H-imidazole-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.